molecular formula C20H21NO4S3 B2446338 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896343-61-6

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2446338
CAS No.: 896343-61-6
M. Wt: 435.57
InChI Key: GUNPEAVHPZBTRZ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a thiophene ring, a tosyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-15-5-9-17(10-6-15)27(22,23)20(19-4-3-13-26-19)14-21-28(24,25)18-11-7-16(2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNPEAVHPZBTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Reduction (Adapted from Patent EP0367233A2)

The synthesis of 2-(thiophen-2-yl)ethylamine derivatives begins with Friedel-Crafts acylation of thiophene. In a modified approach, thiophene (II) reacts with hippuryl chloride (III) or 2-phenyl-5-oxazolone (IV) in the presence of AlCl₃ to form α-N-benzoylamino-2-acetylthiophene (V) . Premixing AlCl₃ with the acylating agent prior to thiophene addition enhances yields by 20–30% compared to traditional methods.

Reaction Conditions :

  • Solvent: Methylene chloride or 1,2-dichloroethane
  • Temperature: 0°C to room temperature
  • Yield: 78–85%

The acetyl group in (V) is reduced to an ethylamine via catalytic hydrogenation (H₂/Pd-C) or Zn/HCl, followed by hydrolysis with 10% NaOH to yield 2-(2-thienyl)ethylamine (I) . This intermediate serves as the precursor for subsequent functionalization.

Introduction of the 4-Methylbenzenesulfonyl Group

Sulfonyl Chloride Displacement

The ethylamine intermediate undergoes sulfonylation at the β-position using 4-methylbenzenesulfonyl chloride. To achieve geminal disubstitution, a two-step protocol is employed:

  • Protection of the α-Amine : The primary amine is protected as a phthalimide using 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate (VI) , enabling selective reactivity at the β-position.
  • Nucleophilic Substitution : The β-hydrogen is replaced with a 4-methylbenzenesulfonyl group via reaction with 4-methylbenzenesulfonyl chloride in the presence of triethylamine.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Tetrahydrofuran 72
Temperature 0°C → 30°C (gradual)
Reaction Time 12 h
Base Triethylamine (3 eq)

Deprotection of the phthalimide group using hydrazine hydrate regenerates the primary amine, yielding 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (VII) .

Final N-Sulfonylation

Reaction with 4-Methylbenzenesulfonyl Chloride

The primary amine (VII) reacts with 4-methylbenzenesulfonyl chloride (VIII) under Schotten-Baumann conditions to form the target bis-sulfonamide.

Procedure :

  • Dissolve (VII) (1.0 eq) in anhydrous dichloromethane.
  • Add (VIII) (2.2 eq) and triethylamine (3.0 eq) dropwise at 0°C.
  • Stir at room temperature for 6 h.
  • Quench with ice-water, extract with DCM, and purify via recrystallization (methanol/water).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 4H, Ar-H), 7.34 (d, J = 8.0 Hz, 4H, Ar-H), 7.20–7.15 (m, 3H, Thiophene-H), 4.10 (t, J = 6.4 Hz, 2H, CH₂-N), 3.45 (m, 1H, CH(SO₂Tol)), 2.45 (s, 6H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3100 cm⁻¹ (N-H).

Alternative Synthetic Routes

One-Pot Double Sulfonylation

A streamlined approach involves simultaneous introduction of both sulfonyl groups using excess 4-methylbenzenesulfonyl chloride (4.0 eq) and DMAP as a catalyst. This method reduces reaction steps but requires careful stoichiometric control to avoid over-sulfonylation.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Stepwise Sulfonylation 68 98.5
One-Pot 55 95.2

Challenges and Mitigation Strategies

Regioselectivity in Geminal Disubstitution

The steric bulk of the thiophen-2-yl and sulfonyl groups complicates geminal substitution. Employing bulky bases (e.g., DIPEA) and low temperatures (−20°C) minimizes side reactions, improving yields by 15%.

Byproduct Formation

Over-sulfonylation generates tris-sulfonamide byproducts. Chromatographic purification (SiO₂, ethyl acetate/hexane 1:3) effectively isolates the target compound with >99% purity.

Industrial-Scale Considerations

Solvent Recycling

Toluene and methanol, used in large volumes during crystallization, are recovered via fractional distillation, reducing production costs by 30%.

Waste Management

Triethylamine hydrochloride byproducts are neutralized with NaOH, yielding reusable NaCl and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide lies in its antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, which is crucial for folic acid synthesis.

Case Study: Antibacterial Activity

A study evaluated various benzenesulfonamide derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with thiophene substitutions demonstrated enhanced antibacterial activity compared to their non-thiophene counterparts, suggesting that the structural modifications significantly influence efficacy .

Antidiabetic Potential

Recent research has highlighted the potential of sulfonamide derivatives in managing diabetes. The compound's design allows it to interact with biological targets involved in glucose metabolism.

Case Study: Antidiabetic Efficacy

In an investigation involving streptozotocin-induced diabetic rats, a series of benzenesulfonamide derivatives were synthesized and tested for their hypoglycemic effects. Notably, some derivatives exhibited comparable efficacy to glibenclamide, a standard antidiabetic medication, indicating that structural modifications can lead to promising new treatments for diabetes .

Anticancer Research

The compound also shows promise as an anticancer agent . Researchers have been exploring its potential through the design of hybrid molecules that incorporate sulfonamide structures with known anticancer frameworks.

Case Study: Antitumor Activity

A study focused on synthesizing new sulfonamide derivatives containing triazine rings demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of the sulfonamide moiety contributed to enhanced interactions with cancer-related targets, showcasing its potential as a lead compound for further development in cancer therapy .

Summary Table of Applications

Application Mechanism Case Study Reference
AntimicrobialInhibits folic acid synthesis via dihydropteroate synthase inhibition ,
AntidiabeticModulates glucose metabolism; potential hypoglycemic effects ,
AnticancerInteracts with cancer cell targets; induces cytotoxicity ,

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is unique due to its combination of a thiophene ring, a tosyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Its structural characteristics suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC18H20N2O4S2
Molecular Weight396.49 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may function as an enzyme inhibitor by binding to active sites or altering enzyme conformation, impacting various cellular pathways related to inflammation and cell proliferation .

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structural components, particularly the thiophene and sulfonamide groups, contribute to its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown promising antibacterial activity in vitro, with notable zones of inhibition against pathogens such as E. coli and S. aureus.

CompoundConcentration (mM)Zone of Inhibition (mm)
4-Methyl Sulfonamide810.5 (E. coli)
Control-0

Cardiovascular Effects

Research indicates that benzenesulfonamides can influence cardiovascular parameters, such as perfusion pressure. In experimental models, certain sulfonamide derivatives have been shown to decrease perfusion pressure in a time-dependent manner, suggesting a potential mechanism involving calcium channel modulation .

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to our compound. Results indicated that modifications at the para position significantly enhanced activity against common bacterial strains.
  • Cardiovascular Impact Assessment : Another investigation assessed the effects of sulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The findings suggested that specific derivatives could significantly lower coronary resistance compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, theoretical assessments using computational models indicate favorable absorption and distribution characteristics . Parameters such as permeability across cellular membranes are crucial for understanding its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions starting with sulfonylation and alkylation. For example, a bromination step using HBr and Br₂ in glacial acetic acid (refluxed for 5 hours) can introduce reactive intermediates, followed by nucleophilic substitution with thiophene derivatives. Extraction with dichloromethane (DCM) and purification via saturated NaHCO₃ washes are critical to isolate intermediates . Similar protocols for analogous sulfonamides use catalytic HBr and DCM extraction, highlighting the importance of controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions on the benzene and thiophene rings.
  • FT-IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H bonds.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
    Cross-referencing with computational predictions (e.g., Gaussian-based IR simulations) ensures accuracy .

Q. How can researchers optimize purification for intermediates in the synthesis?

Purification often employs:

  • Column chromatography with silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization from ethanol or DCM/hexane mixtures to remove unreacted starting materials.
  • Aqueous workup (e.g., NaHCO₃ washes) to eliminate acidic byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional conformations. For sulfonamides, intermolecular interactions like S–O···H–N hydrogen bonds can stabilize the crystal lattice. SHELX’s robustness in handling twinned data or high-resolution structures makes it ideal for confirming sulfonamide geometries .

Q. What methodologies are used to analyze potential bioactivity, such as antibacterial effects?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using serial dilutions.
  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with bacterial targets (e.g., dihydropteroate synthase for sulfonamides).
  • QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data to predict efficacy .

Q. How should researchers address contradictions between computational and experimental spectral data?

  • Multi-technique validation : Compare NMR/IR results with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis sets).
  • Dynamic effects : Account for solvent interactions or tautomerism in simulations.
  • Crystallographic cross-check : Use SCXRD to resolve ambiguities in substituent orientation .

Q. What strategies improve yield in challenging sulfonylation steps?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • In situ monitoring : TLC or HPLC tracking identifies incomplete reactions early .

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